REACTION_CXSMILES
|
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.F[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15].[CH:17]1([O:22][C:23]2[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=2[NH2:25])[CH2:21][CH2:20][CH2:19][CH2:18]1.[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[CH:1]1([O:6][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:17]1([O:22][C:23]2[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=2[NH:25][C:1]([NH:30][C:31]2[S:32][CH:33]=[CH:34][N:35]=2)=[O:6])[CH2:21][CH2:20][CH2:19][CH2:18]1
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Name
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|
Quantity
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0.46 mL
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Type
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reactant
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Smiles
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C1(CCCC1)O
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Name
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|
Quantity
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0.71 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
177 mg
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Type
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reactant
|
Smiles
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C1(CCCC1)OC1=C(N)C=CC=C1
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Name
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|
Quantity
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100 mg
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Type
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reactant
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Smiles
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NC=1SC=CN1
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Name
|
|
Quantity
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0.3 g
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Type
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reactant
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Smiles
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C1(CCCC1)OC1=C(N)C=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1(CCCC1)OC1=C(C=CC=C1)[N+](=O)[O-]
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
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product
|
Smiles
|
C1(CCCC1)OC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |